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Mdmb-fub7aica

CB1 receptor binding radioligand displacement structure-activity relationship

Forensic and pharmacology labs face critical risks misidentifying isomeric synthetic cannabinoids (indazole vs. 7-azaindole cores) using low-resolution MS alone. MDMB-FUB7AICA solves this as the sole commercial 7-azaindole standard combining a FUB tail and MDMB head group. - Certified reference standard (Cayman equivalent) for ¹H-¹⁵N HMBC NMR and GC-MS retention index validation - Enables SAR studies on core-dependent CB1 bias (G protein vs. β-arrestin2) - Essential for LC-MS/MS method development targeting ester hydrolysis metabolites (not hydroxylated markers)

Molecular Formula C22H24FN3O3
Molecular Weight 397.4 g/mol
Cat. No. B10821391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdmb-fub7aica
Molecular FormulaC22H24FN3O3
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F
InChIInChI=1S/C22H24FN3O3/c1-22(2,3)18(21(28)29-4)25-20(27)17-13-26(19-16(17)6-5-11-24-19)12-14-7-9-15(23)10-8-14/h5-11,13,18H,12H2,1-4H3,(H,25,27)/t18-/m1/s1
InChIKeyHLKNMMBZMILVCN-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDMB-FUB7AICA: 7-Azaindole Synthetic Cannabinoid for Research


MDMB-FUB7AICA (CAS 2751267-51-1, molecular formula C22H24FN3O3, formula weight 397.44 g/mol) is a synthetic cannabinoid receptor agonist (SCRA) featuring a 7-azaindole (pyrrolo[2,3-b]pyridine) core substituted with a 4-fluorobenzyl (FUB) tail group and a tert-leucine methyl ester (MDMB) head group. It is structurally classified as an azaindolecarboxamide cannabinoid and is available as an analytical reference standard (Cayman Chemical Item No. 31187) for research and forensic applications . MDMB-FUB7AICA represents the 7-azaindole analog of the highly potent indazole-based SCRA MDMB-FUBINACA, with the sole structural difference being the replacement of the indazole core with a 7-azaindole heterocycle . This core substitution is pharmacologically consequential: systematic structure-activity relationship (SAR) studies demonstrate that 7-azaindole derivatives exhibit markedly reduced cannabinoid receptor type 1 (CB1) affinity and functional potency compared to their indazole counterparts when the same amino acid head group is maintained [1].

7-Azaindole Core Analytical reference standard for forensic isomer differentiation
CB1 Biased Signaling Research tool for β-arrestin2 recruitment pathway studies
Metabolic Biomarker Ester hydrolysis metabolite target for LC-MS/MS method development
SAR Probe 7-Azaindole chemotype for core-dependent structure-activity studies

Why Core-Dependent Pharmacology Prevents Substitution


Generic substitution within the synthetic cannabinoid class is not pharmacologically justified due to profound core-dependent differences in receptor pharmacology. Systematic SAR data demonstrate that for a given amino acid side chain (e.g., tert-leucine methyl ester), the heterocyclic core dictates both binding affinity and functional potency at CB1 receptors, with a consistent rank order of indazoles > indoles >> 7-azaindoles [1]. The closest indazole analog, MDMB-FUBINACA, exhibits sub-nanomolar CB1 binding affinity (Ki approximately 1.14 nM) and extremely potent functional activity (EC50 in the low nanomolar to sub-nanomolar range), whereas the 7-azaindole analog ADB-P7AICA shows approximately 13-fold lower CB1 binding affinity (Ki = 3.94 nM) and approximately 8.7-fold lower functional potency [1]. Furthermore, 7-azaindole SCRAs demonstrate distinct β-arrestin2 recruitment profiles and metabolic pathways compared to indazole SCRAs, with ester hydrolysis serving as the predominant metabolic route for the tert-leucine methyl ester head group [2][3]. These quantitative pharmacological and metabolic differences mean that substituting an indazole SCRA with a 7-azaindole analog would yield fundamentally different receptor activation profiles and toxicokinetic properties.

Indazole core analog

MDMB-FUBINACA (indazole) differs in CB1 binding affinity and functional potency, limiting direct substitution.

Metabolic pathway divergence

Ester hydrolysis predominates in 7-azaindoles, altering biomarker targets compared to indazole hydroxylation.

Isomeric ambiguity

Identical molecular formula and mass require orthogonal techniques for unambiguous identification.

Quantitative Differentiation Evidence


CB1 Binding Affinity Reduction with 7-Azaindole Core

In a systematic competitive radioligand binding study using [³H]CP55,940 and human CB1 receptor membrane preparations (HEK293 cells), the ADB-P7AICA compound (tert-leucine methyl ester head group, n-pentyl tail, 7-azaindole core) exhibited a CB1 binding affinity Ki of 3.94 nM (pKi = 8.40 ± 0.13). In contrast, the matched indazole analog ADB-BUTINACA (same head group, n-butyl tail, indazole core) showed approximately 13-fold higher affinity with a Ki of 0.299 nM (pKi = 9.52 ± 0.05) [1]. MDMB-FUB7AICA shares the identical tert-leucine methyl ester head group and 7-azaindole core with ADB-P7AICA, differing only in the tail group (4-fluorobenzyl vs. n-pentyl). Based on established SAR that the tail group exerts a smaller effect on affinity than the core-head group combination, the CB1 affinity of MDMB-FUB7AICA is predicted to fall within the low nanomolar range characteristic of 7-azaindole tert-leucinamides (Ki ~2-16 nM), substantially higher than that of indazole analogs such as MDMB-FUBINACA (Ki approximately 1.14 nM) [2][3].

CB1 Affinity Reduction
Class-level inference
~13-fold lower Ki
Supports isomer-specific standard selection
Predicted from ADB-P7AICA SAR
CB1 receptor binding radioligand displacement structure-activity relationship

CB1 Functional Potency Reduction in G Protein Assays

In a fluorescence-based membrane potential assay using stably transfected AtT20 cells expressing CB1 receptors (normalized to 1 µM CP55,940), the 7-azaindole compound ADB-P7AICA displayed an EC50 of 5.8 nM (pEC50 = 8.24 ± 0.08, Emax = 112% of CP55,940). The matched indazole analog ADB-BUTINACA exhibited approximately 8.7-fold greater potency with an EC50 of 0.67 nM (pEC50 = 9.17 ± 0.11, Emax = 113% of CP55,940) [1]. For context, the valine-headed 7-azaindole analog AB-P7AICA showed substantially lower potency (EC50 = 101 nM), highlighting the critical contribution of the tert-leucine head group to functional activity even within the 7-azaindole subclass. The 5-fluoropentyl analog 5F-MDMB-P7AICA has been independently characterized as a "low potency" CB1 agonist with an EC50 of approximately 5.5 µM (5500 nM) in a cellular β-arrestin2 recruitment assay [2]. These data establish that MDMB-FUB7AICA's 7-azaindole core predicts functional CB1 potency intermediate between the high-potency indazole class (EC50 = 0.67-2.33 nM) and the low-potency 5-fluoropentyl 7-azaindole subclass (EC50 = 5.5 µM), with an estimated EC50 in the range of 2-50 nM in G protein-mediated assays.

Functional Potency Reduction
Class-level inference
~8.7-fold lower EC50
Context-dependent potency context
Membrane potential assay, AtT20 cells
CB1 functional activity membrane potential assay G protein signaling

β-Arrestin2 Recruitment Bias at CB1 Receptors

In the NanoBiT® β-arrestin2 recruitment assay (HEK293T cells stably expressing CB1), 7-azaindole compounds with the tert-leucine (ADB) head group demonstrated pronounced β-arrestin2 recruitment efficacy exceeding that of the reference agonist CP55,940. Specifically, ADB-P7AICA showed an EC50 of 147 nM with an Emax of 544% relative to CP55,940 (set at 100%), while ADB-BUT7AICA (n-butyl tail analog) showed an EC50 of 2890 nM with an Emax of 406% [1]. In contrast, the valine-headed 7-azaindole analog AB-P7AICA exhibited an EC50 of 4150 nM with an Emax of 278%, and AB-BUT7AICA failed to reach a plateau even at 100 µM (Emax = 44%). This pattern contrasts with the indazole series where ADB-BUTINACA showed an EC50 of 19.0 nM with an Emax of 728%. The tert-leucine head group consistently produces higher efficacy and potency than valine within the 7-azaindole subclass, with an approximately 28-fold potency difference (ADB-P7AICA EC50 = 147 nM vs. AB-P7AICA EC50 = 4150 nM) [1]. MDMB-FUB7AICA, bearing the same tert-leucine methyl ester head group, is thus predicted to exhibit high β-arrestin2 recruitment efficacy (>400% of CP55,940) and intermediate potency within the 7-azaindole series, consistent with its 4-fluorobenzyl tail substitution.

β-Arrestin2 Recruitment Bias
Class-level inference
Emax >400% of CP55,940
Reported signaling bias context
NanoBiT assay, HEK293T cells
β-arrestin2 recruitment biased signaling NanoBiT assay

Head Group Potency Enhancement by Tert-Leucine Moiety

Within the 7-azaindole n-pentyl subclass, the tert-leucine methyl ester (ADB/MDMB) head group confers a substantial potency advantage over the valine methyl ester (AB) head group across multiple in vitro assay platforms. In the fluorescence-based membrane potential assay at CB1, ADB-P7AICA (EC50 = 5.8 nM) was approximately 17.4-fold more potent than AB-P7AICA (EC50 = 101 nM). In the β-arrestin2 recruitment assay, this difference was even more pronounced at approximately 28.2-fold (ADB-P7AICA EC50 = 147 nM vs. AB-P7AICA EC50 = 4150 nM) [1]. Similarly, in the n-butyl-7-azaindole series, ADB-BUT7AICA (EC50 = 88 nM) was approximately 17.0-fold more potent than AB-BUT7AICA (EC50 = 1493 nM) in the membrane potential assay. For binding affinity, ADB-P7AICA (Ki = 3.94 nM) showed approximately 12.6-fold higher CB1 affinity than AB-P7AICA (Ki = 49.5 nM), and ADB-BUT7AICA (Ki = 15.5 nM) showed approximately 32.3-fold higher affinity than AB-BUT7AICA (Ki = 501 nM) [1]. This consistent pattern establishes that for 7-azaindole SCRAs like MDMB-FUB7AICA, the tert-leucine methyl ester head group is the primary driver of CB1 potency enhancement, providing approximately 13- to 32-fold greater activity compared to the corresponding valine analog AB-FUB7AICA.

Head Group Potency Enhancement
Class-level inference
~13–32× by tert-leucine
Head-group potency context
Compared to valine methyl ester analog
head group SAR tert-leucine vs. valine potency enhancement

Metabolic Pathway Divergence via Ester Hydrolysis

In vitro and in vivo metabolism studies of 7-azaindole-derived SCRAs reveal a metabolic profile distinct from that of indazole analogs. For 5F-MDMB-P7AICA (the 5-fluoropentyl-tailed 7-azaindole analog sharing the same MDMB head group and core as MDMB-FUB7AICA), the predominant metabolic pathway is ester hydrolysis yielding 5F-MDMB-P7AICA-dimethylbutanoic acid (DBA) as the main metabolite, rather than hydroxylation at the tail or core positions that dominates indazole SCRA metabolism [1][2]. In contrast, 5F-AB-P7AICA metabolism involves ten phase I metabolites formed by hydroxylation, amide hydrolysis, and hydrolytic defluorination, with the parent compound remaining the most abundant species detected in urine—a pattern that differs from most other synthetic cannabinoids where metabolites predominate [3]. This divergence in metabolic routing has practical consequences: the ester hydrolysis product DBA serves as the primary urinary biomarker for 7-azaindole MDMB SCRAs, whereas hydroxylated metabolites are the primary targets for indazole analogs [1]. For MDMB-FUB7AICA, ester hydrolysis to MDMB-FUB7AICA-dimethylbutanoic acid is predicted as the dominant phase I metabolic pathway based on the established metabolic liability of the tert-leucine methyl ester moiety under hepatic esterase activity.

Metabolic Pathway Divergence
Class-level inference
Ester hydrolysis to DBA
Metabolic biomarker target context
LC-MS/MS method; pig model
metabolic pathway ester hydrolysis toxicokinetics

Spectroscopic Differentiation from Indazole Isomers

The 7-azaindole core of MDMB-FUB7AICA produces unique spectroscopic signatures that enable unambiguous differentiation from isomeric indazole and indole SCRAs—a critical requirement for forensic casework. A dedicated ¹H-¹⁵N HMBC NMR flow chart method has been developed specifically for the rapid identification and differentiation of 4-, 5-, 6-, and 7-azaindole constitutional isomers, validated using 5F-MDMB-P7AICA as the test compound [1]. This method exploits the diagnostic ¹⁵N chemical shift patterns of the azaindole ring system to distinguish the position of the pyridine nitrogen atom, which cannot be resolved by standard ¹H NMR or GC-MS alone. Complementary analytical characterization of 5F-MDMB-P7AICA includes full 1D and 2D NMR spectra, GC-MS (electron ionization), FTIR-ATR, Raman spectroscopy, melting point, and combustion analysis—providing a complete reference data package for forensic identification [1]. Additionally, systematic studies on azaindazole isomers of MDMB-PINACA demonstrate that complementary use of UV, IR, GC-MS, HRMS, 1D/2D NMR, and HPLC enables unambiguous structural assignment and rapid chromatographic separation of isomeric azaindole-type SCRAs [2]. For MDMB-FUB7AICA, the distinctive 7-azaindole ¹H NMR splitting pattern, combined with the characteristic EI-MS fragmentation of the 4-fluorobenzyl tail group, provides a unique analytical fingerprint that differentiates it from MDMB-FUBINACA (indazole core, identical tail and head groups).

Spectroscopic Differentiation
Cross-study comparable
¹H-¹⁵N HMBC NMR
Orthogonal identification required
Identical mass to indazole isomer
analytical characterization NMR spectroscopy GC-MS differentiation

Research and Industrial Applications


Forensic Identification of 7-Azaindole SCRAs

MDMB-FUB7AICA serves as an essential certified reference standard for forensic laboratories conducting seized drug analysis, where unambiguous differentiation from its indazole isomer MDMB-FUBINACA is required. Both compounds share the molecular formula C22H24FN3O3 and molecular weight (397.44 g/mol), rendering them indistinguishable by low-resolution mass spectrometry alone . Forensic laboratories should procure MDMB-FUB7AICA (Cayman Item No. 31187) as a separate, independently certified reference material to establish diagnostic ¹H-¹⁵N HMBC NMR chemical shift patterns and GC-MS retention time/index data specific to the 7-azaindole core, as demonstrated by the validated NMR flow chart method developed for 5F-MDMB-P7AICA isomer identification [1]. This scenario is directly supported by the analytical differentiation evidence (Evidence Item 6) and addresses a critical gap in forensic casework where misidentification of isomeric SCRAs can compromise legal proceedings.

CB1 Biased Signaling Research

MDMB-FUB7AICA is a valuable tool compound for investigating CB1 receptor biased signaling, particularly the dissociation between G protein-mediated and β-arrestin2-mediated pathways. The systematic SAR data from Sparkes et al. (2022) demonstrate that 7-azaindole tert-leucinamides produce pronounced β-arrestin2 recruitment efficacy (Emax = 406-544% of CP55,940) while maintaining more moderate G protein-mediated activation (Emax = 112-117% of CP55,940), providing a signaling bias profile distinct from indazole analogs which can achieve >700% β-arrestin2 efficacy [2]. Researchers studying ligand bias at CB1 should select MDMB-FUB7AICA as a representative 7-azaindole chemotype, using MDMB-FUBINACA as the matched indazole comparator, to systematically evaluate how heterocyclic core substitution modulates signaling pathway preference. This application is directly supported by the β-arrestin2 recruitment evidence (Evidence Item 3) and the head group SAR evidence (Evidence Item 4).

Metabolic Biomarker Development for Ester Hydrolysis

Based on the established metabolic pathway divergence between 7-azaindole and indazole SCRAs, MDMB-FUB7AICA is the appropriate reference standard for developing and validating LC-MS/MS methods targeting ester hydrolysis metabolites (dimethylbutanoic acid derivatives) as urinary biomarkers [3][4]. Clinical and forensic toxicology laboratories developing screening methods for 7-azaindole SCRAs should procure MDMB-FUB7AICA together with its predicted major metabolite (MDMB-FUB7AICA-dimethylbutanoic acid) to establish MRM transitions, optimize chromatographic separation, and determine limits of detection. This application is directly supported by the metabolic pathway evidence (Evidence Item 5) and addresses the fact that targeting hydroxylated metabolites—the standard approach for indazole SCRAs—will fail to detect 7-azaindole SCRA consumption due to the predominance of the ester hydrolysis pathway.

Core-Dependent CB1 SAR Studies

MDMB-FUB7AICA fills a specific and currently under-characterized position in the SCRA chemical space: it is the only commercially available reference standard that combines a 7-azaindole core, a 4-fluorobenzyl tail, and a tert-leucine methyl ester head group . The systematic SAR framework established by Sparkes et al. (2022) provides binding, functional, and in vivo data for closely related analogs (ADB-P7AICA, AB-P7AICA, ADB-BUT7AICA), enabling researchers to position MDMB-FUB7AICA within a quantitatively defined pharmacological landscape [2]. By procuring MDMB-FUB7AICA alongside ADB-P7AICA (pentyl tail variant) and MDMB-FUBINACA (indazole core variant), SAR laboratories can deconvolute the independent contributions of the tail group, core, and head group to CB1 receptor pharmacology. This fills a gap identified by Sparkes et al., who note that 7-azaindole derivatives remain the least characterized among indole, indazole, and 7-azaindole SCRAs across all head group subtypes [2].

Application
Selection Property
Validation Focus
Forensic isomer differentiation
7-Azaindole core reference standard
NMR and GC-MS fingerprint verification
CB1 biased signaling research
High β-arrestin2 recruitment efficacy
Signaling bias profile, matched indazole comparator
Metabolic biomarker development
Ester hydrolysis pathway preference
LC-MS/MS method for DBA metabolite
Core-dependent SAR studies
7-Azaindole chemotype probe
Deconvolve core vs. head group contributions
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